5-Hydroxymaltol

Description

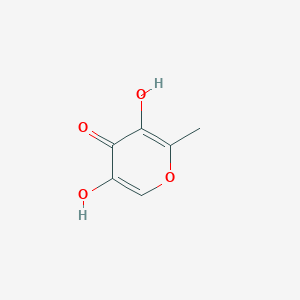

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNQLHKSUJJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148002 | |

| Record name | 5-Hydroxymaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1073-96-7 | |

| Record name | 3,5-Dihydroxy-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymaltol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymaltol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYMALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBQ2Q3Z4FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 - 184.5 °C | |

| Record name | 5-Hydroxymaltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological and Biological Activities of 5 Hydroxymaltol

Antioxidant Mechanism

The antioxidant capacity of 5-Hydroxymaltol is linked to its enol structure, with the hydroxyl groups playing a key role in its radical-scavenging activity. nih.gov The C-5 position enol hydroxyl group is considered particularly important for this function. nih.gov

Anti-inflammatory Mechanism

The anti-inflammatory action of this compound involves the modulation of several key signaling pathways. mdpi.com It inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) p65 subunit and suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs). mdpi.com Furthermore, this compound promotes the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is involved in the cellular antioxidant response and the suppression of inflammation. mdpi.com

Interactive Data Table: Anti-inflammatory Mechanisms of this compound

| Target Pathway | Effect of this compound | Key Molecules Involved | Source |

| NF-κB Signaling | Inhibition of nuclear translocation of p65 | NF-κB (p65), IκB-α | mdpi.com |

| MAPK Signaling | Suppression of phosphorylation | MAPKs | mdpi.com |

| Nrf2/HO-1 Signaling | Induction of the pathway | Nrf2, HO-1 | mdpi.com |

Derivatives and Applications

Currently, there is limited specific information available in the scientific literature regarding the synthesis and application of derivatives of 5-Hydroxymaltol itself. Research on related pyranone derivatives may offer insights into potential derivatization strategies and applications.

Concluding Remarks

Synthesis of Current Academic Understanding of 5-Hydroxymaltol

This compound is a well-characterized pyranone with established chemical and physical properties. It is found in various natural sources and can be synthesized in the laboratory. Its primary biological activities of interest are its antioxidant and anti-inflammatory effects, which are mediated through the modulation of the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways.

Critical Assessment of Existing Research and Unaddressed Questions

The majority of the current research on the biological activity of this compound has been conducted in vitro. Further in vivo studies are necessary to validate these findings and to understand the compound's bioavailability, metabolism, and potential therapeutic efficacy. The biosynthesis pathways in many of its natural sources are not fully elucidated. Additionally, the potential for developing derivatives of this compound with enhanced or novel biological activities remains largely unexplored.

Prospective Impact on Chemical Biology and Biomedical Sciences

The potent anti-inflammatory and antioxidant properties of this compound make it a promising lead compound for the development of new therapeutic agents for inflammation-mediated diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress suggests its potential utility as a chemical probe to study these complex biological processes. Further research into its mechanism of action and the development of its derivatives could have a significant impact on the fields of chemical biology and biomedical sciences, potentially leading to new strategies for treating a range of diseases.

Q & A

Q. What analytical methods are effective for identifying 5-Hydroxymaltol in plant extracts?

To confirm the presence of this compound in natural matrices (e.g., beetroot or apple pulps), combine chromatographic and spectroscopic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, validated by retention indices and fragmentation patterns .

- ¹³C Nuclear Magnetic Resonance (NMR) to track degradation products (e.g., ketones and acids at δ206–197 and δ174–168 ppm) and confirm structural stability .

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify hydroxyl and carbonyl functional groups, critical for distinguishing this compound from isomers .

Q. How does this compound modulate inflammatory pathways in macrophage models?

In LPS-induced macrophages, this compound suppresses pro-inflammatory cytokines via:

- Concentration-dependent inhibition of IL-1β and TNFα mRNA/protein levels (40–70% reduction at 500–1000 μM) .

- Downregulation of NF-κB and MAPK signaling , measured via phosphorylation assays and luciferase reporter systems .

- Nrf2/HO-1 pathway activation , quantified by nuclear translocation of Nrf2 and HO-1 enzymatic activity .

Advanced Research Questions

Q. How should concentration-response experiments be designed to evaluate this compound’s anti-inflammatory efficacy?

- Dose Range : Use a gradient (e.g., 0–1000 μM) to capture non-linear effects, as sub-200 μM concentrations may show negligible activity .

- Controls : Include LPS-only (positive control) and unstimulated cells (baseline). Pre-treat cells with this compound 1 hour before LPS exposure to assess prophylactic potential .

- Endpoint Selection : Combine mRNA quantification (qPCR) with ELISA for protein-level validation to rule out post-transcriptional regulation .

Q. What strategies resolve contradictions in this compound’s dual antioxidant and pro-oxidant effects?

- Redox Environment Profiling : Use dichlorofluorescein (DCFH) assays to measure ROS scavenging at physiological pH vs. pro-oxidant activity in alkaline conditions .

- Degradation Monitoring : Track oxidation products (e.g., 5-hydroxyl-6-methyl-2H-pyran-3,4-dione) via HPLC-MS to identify conditions favoring instability .

- Cell-Type Specificity : Compare epithelial cells (high antioxidant response) vs. cancer models (potential pro-oxidant cytotoxicity) to contextualize dual roles .

Q. What methodologies assess this compound’s stability and degradation under varying pH?

- Accelerated Stability Testing : Incubate this compound at pH 2–9 (37°C) and analyze degradation kinetics using UV-Vis spectroscopy (λ_max = 270 nm) .

- Isolation of Degradation Products : Employ preparative TLC or column chromatography to isolate ring-opening products (e.g., succinic acid), followed by ¹³C NMR for structural confirmation .

- Computational Modeling : Simulate degradation pathways using DFT calculations to predict reactive intermediates and validate with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.